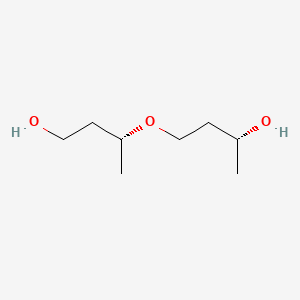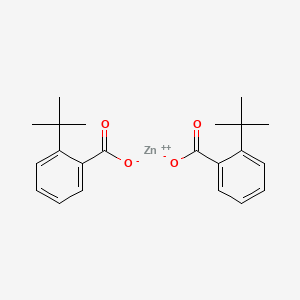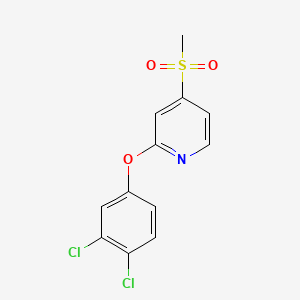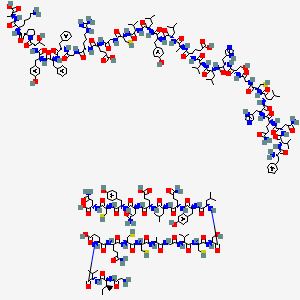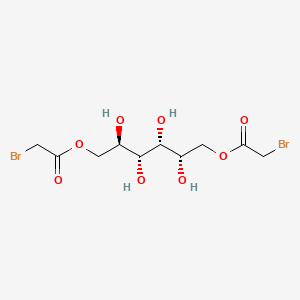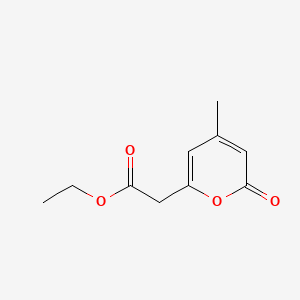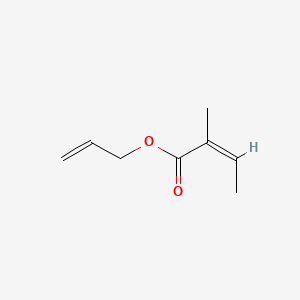
Allyl 2-methylisocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-methylisocrotonate is an organic compound with the molecular formula C8H12O2. It is an ester derived from 2-methylcrotonic acid and allyl alcohol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylcrotonic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-methylcrotonic acid or corresponding aldehydes.
Reduction: Production of allyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Allyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of allyl 2-methylisocrotonate involves its reactivity as an ester. It can undergo hydrolysis to form 2-methylcrotonic acid and allyl alcohol. The compound’s reactivity is influenced by the presence of the allyl group, which can participate in various chemical transformations, including addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Another ester with similar reactivity but derived from acetic acid.
Methyl 2-methylcrotonate: Similar ester but with a methyl group instead of an allyl group.
Allyl isobutyrate: An ester with a similar structure but derived from isobutyric acid.
Uniqueness: Allyl 2-methylisocrotonate is unique due to the presence of both an allyl group and a 2-methylcrotonate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
97158-39-9 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
InChI-Schlüssel |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)OCC=C |
Kanonische SMILES |
CC=C(C)C(=O)OCC=C |
Siedepunkt |
153.00 °C. @ 760.00 mm Hg |
Löslichkeit |
slightly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
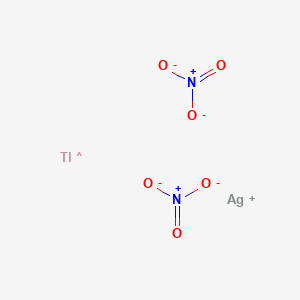
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
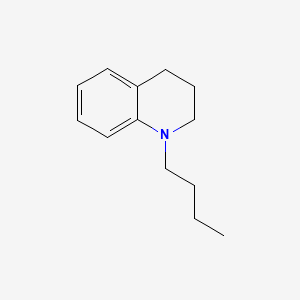
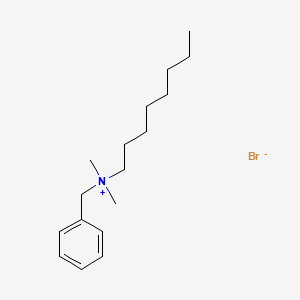
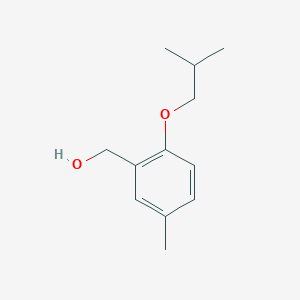
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
